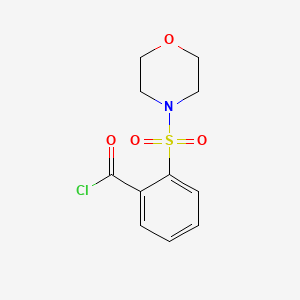

2-(Morpholinosulfonyl)benzoyl chloride

Description

2-(Morpholinosulfonyl)benzoyl chloride (CAS: 918812-18-7) is a specialized benzoyl chloride derivative with the molecular formula C₁₁H₁₇ClN₂O₃S and a molecular weight of 292.778 g/mol . Its structure features a benzoyl chloride core substituted at the 2-position with a morpholinosulfonyl group (–SO₂–morpholine). The morpholine ring contributes to its solubility in polar solvents, while the sulfonyl group enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles. This compound is primarily utilized in pharmaceutical synthesis as an intermediate for acylating amines or alcohols, leveraging its dual functional groups for tailored reactivity .

Properties

Molecular Formula |

C11H12ClNO4S |

|---|---|

Molecular Weight |

289.74 g/mol |

IUPAC Name |

2-morpholin-4-ylsulfonylbenzoyl chloride |

InChI |

InChI=1S/C11H12ClNO4S/c12-11(14)9-3-1-2-4-10(9)18(15,16)13-5-7-17-8-6-13/h1-4H,5-8H2 |

InChI Key |

XZWZHVBCLYWAJB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data Table: Comparative Properties of Benzoyl Chloride Derivatives

EWG: Electron-withdrawing group; *EDG: Electron-donating group

Key Findings from Comparative Studies

Electrophilicity and Reaction Kinetics: The morpholinosulfonyl group in 2-(Morpholinosulfonyl)benzoyl chloride introduces moderate electron-withdrawing effects via the sulfonyl moiety, enhancing carbonyl electrophilicity compared to unsubstituted benzoyl chloride. However, steric hindrance from the bulky morpholine ring reduces reaction rates in nucleophilic substitutions compared to smaller substituents like nitro (–NO₂) or trifluoromethyl (–CF₃) groups . 4-Nitrobenzoyl chloride exhibits the highest reactivity due to the strong electron-withdrawing nitro group, enabling rapid acylation even under mild conditions .

Hydrolytic Stability: Derivatives with electron-withdrawing groups (e.g., –CF₃, –NO₂) show greater resistance to hydrolysis compared to electron-donating groups (e.g., –OCH₃). The morpholinosulfonyl derivative’s hydrolytic stability is intermediate, balancing the sulfonyl group’s electron withdrawal with morpholine’s steric protection .

Synthetic Utility: 2-(Trifluoromethyl)benzoyl chloride is favored in agrochemical synthesis due to its hydrolytic stability and compatibility with fluorinated intermediates . 2-(Morpholinosulfonyl)benzoyl chloride is specialized for pharmaceuticals, where the morpholine group enhances solubility and bioavailability of drug candidates .

Electrochemical Behavior: Studies on benzoyl chloride derivatives (e.g., reduction in acetonitrile) reveal that substituents dictate reaction pathways. For instance, pyridine additives stabilize intermediates in benzoyl chloride reductions, whereas bulkier substituents like morpholinosulfonyl may alter radical coupling pathways observed in unsubstituted analogs .

Industrial and Regulatory Considerations

- 2-(Trifluoromethyl)benzoyl chloride faces stringent regulatory scrutiny due to its persistence in the environment, contrasting with the morpholinosulfonyl derivative, which is less studied but likely subject to similar pharmaceutical safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.